molecular formula C32H19Br B178900 3-Bromo-7,12-diphenylbenzo[k]fluoranthene CAS No. 187086-32-4

3-Bromo-7,12-diphenylbenzo[k]fluoranthene

Cat. No.: B178900
CAS No.: 187086-32-4
M. Wt: 483.4 g/mol
InChI Key: MBWSEPXTVAGLJS-UHFFFAOYSA-N
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Description

3-Bromo-7,12-diphenylbenzo[k]fluoranthene is a chemical compound with the empirical formula C32H19Br . It has a molecular weight of 483.40 . This compound is typically available in solid form .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 649.4±24.0 °C . It has a density of 1.409 . The compound should be stored in a sealed container in a dry room temperature environment .

Scientific Research Applications

Electrochemical Studies and Electroluminescence

3-Bromo-7,12-diphenylbenzo[k]fluoranthene has been studied for its electrochemical properties and potential in electrogenerated chemiluminescence (ECL). Researchers have explored its oxidative coupling reactions and the resulting compounds' ECL capabilities, providing insights into the mechanisms and kinetics of these reactions (Debad et al., 1997).

Dye-Sensitized Solar Cells

This compound has been utilized in the synthesis of novel dyes for dye-sensitized solar cells. The 7,12-diphenylbenzo[k]fluoranthene moiety acts as an electron donor, with its derivatives showing promise in enhancing solar energy conversion efficiency (Ma et al., 2009).

Organic Light-Emitting Diodes

The derivative of this compound has been synthesized for use in organic light-emitting diodes (OLEDs), particularly for deep-blue emission. Studies have shown that these derivatives can achieve high efficiency and excellent color coordinate values in the deep-blue region (Kim & Park, 2008).

Photophysical and Electrochemical Properties

Research has been conducted on the photophysical, electrochemical, and ECL properties of various derivatives of 7,12-diphenylbenzo[k]fluoranthene. These studies contribute to understanding how different substituents affect these properties and their applications in light-emitting and electronic devices (Fabrizio et al., 2002).

Green Electroluminescent Emitters and Nonlinear Optical Materials

Derivatives of benzo[k]fluoranthene, incorporating diarylamine groups, have been synthesized and characterized for their use as green electroluminescent emitters and in nonlinear optical materials. Their high thermal stability and efficient emission properties make them suitable for electroluminescent devices (Xia et al., 2010).

Solvatofluorochromism and Aggregation Induced Emission

Studies on benzo[k]fluoranthene imide derivatives have revealed remarkable solvatofluorochromism, dual fluorescence, and aggregation-induced emission properties. These findings have implications for their potential use in sensing and imaging applications (Katayama et al., 2019).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . The safety symbols for this compound are GHS07, and the hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Properties

IUPAC Name

3-bromo-7,12-diphenylbenzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWSEPXTVAGLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444905
Record name 3-Bromo-7,12-diphenylbenzo[k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187086-32-4
Record name 3-Bromo-7,12-diphenylbenzo[k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g (18.5 mmol) of diphenylisobenzofuran and 4.3 g (18.5 mmol) of 5-bromoacenaphthylene in toluene were agitated for 24 hours at the reflux temperature. The solvent was distilled off in vacuum, after which the residue was dissolved in 500 ml of acetic acid. An aqueous 40% hydrobromic acid solution, 50 cm3, was added to the solution, which was heated at 80° C. for one hour. After cooling to room temperature, the precipitate was collected by filtration. This was purified by silica gel chromatography using a mixture of toluene and hexane as an extracting solvent, yielding 7 g of 3-bromo-7,12-diphenylbenzo[k]fluoranthene having a yellowish white color.
Quantity
5 g
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Reaction Step One
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4.3 g
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Synthesis routes and methods II

Procedure details

200 ml of xylene was added to a mixture of 5-bromoacenaphthylene (14.5 g, 62.8 mmol) and diphenylisobenzofuran (17.1 g, 63.3 mmol), and stirred for 5 hours under reflux of xylene. The mixture obtained was cooled to room temperature, and thereafter the solvent was distilled off, and 26 ml of trifluoroacetic anhydride and 260 ml of chloroform were added thereto and stirred for 1 hour under reflux. The mixture obtained was cooled to room temperature, and thereafter the solvent was distilled off, and then the resultant residue was purified by silica gel column chromatography (mobile phase; toluene:heptane=1:3) to produce as a yellow solid 16 g of 4-bromo-7,12-diphenylbenzo[k]fluoranthene.
Quantity
0 (± 1) mol
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14.5 g
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17.1 g
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200 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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